molecular formula C14H19NO2 B1313598 2-(1-Benzylpiperidin-3-YL)acetic acid CAS No. 64995-90-0

2-(1-Benzylpiperidin-3-YL)acetic acid

Cat. No.: B1313598
CAS No.: 64995-90-0
M. Wt: 233.31 g/mol
InChI Key: QJHMRAUNAZTRTG-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)acetic acid (CAS 64995-90-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 14 H 19 NO 2 and a molecular weight of 233.31 g/mol, this piperidine-based acetic acid derivative serves as a versatile building block in organic synthesis and medicinal chemistry . The compound features a benzyl-protected piperidine ring, making it a valuable scaffold for constructing more complex molecules, particularly in pharmaceutical research for the development of bioactive compounds . Researchers utilize this material as a key intermediate in the synthesis of potential therapeutic agents, leveraging its carboxylic acid functional group for further chemical modifications. The product is classified For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHMRAUNAZTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 1 Benzylpiperidin 3 Yl Acetic Acid

Historical and Current Synthetic Pathways

The construction of the 2-(1-Benzylpiperidin-3-YL)acetic acid molecule relies on established principles of heterocyclic chemistry, adapted and refined over time.

Classical Approaches to Piperidine-containing Structures

The synthesis of the piperidine (B6355638) ring has traditionally been achieved through a variety of classical methods that remain relevant today. These approaches often involve the formation of the six-membered ring as a key step. Foundational methodologies include:

Hydrogenation of Pyridine (B92270) Precursors: One of the most common methods for obtaining the piperidine core is the reduction of a corresponding substituted pyridine. nih.gov This can be achieved using various reducing agents and catalysts, such as catalytic hydrogenation with transition metals (e.g., platinum, palladium, rhodium) under hydrogen pressure. nih.gov

Intramolecular Cyclization Reactions: A diverse range of intramolecular cyclization strategies have been employed to construct the piperidine ring. nih.gov These include reactions like the Dieckmann condensation, Thorpe-Ziegler reaction, and reductive amination of dicarbonyl compounds. Aza-Diels-Alder reactions and radical-mediated cyclizations also represent powerful tools for ring formation. nih.govresearchgate.net

Mannich Reaction: The Mannich reaction provides a route to β-amino ketones, which can be precursors to piperidinones and subsequently reduced to piperidines. researchgate.net

These classical methods, while effective, can sometimes be limited by harsh reaction conditions, low stereoselectivity, and the generation of significant waste.

Specific Synthetic Routes to this compound

While a definitive, single-step synthesis for this compound is not extensively documented, its synthesis can be logically devised from established reactions for 3-substituted piperidines. A plausible and common approach involves the construction of the piperidine ring followed by the introduction or modification of the side chains.

A likely synthetic strategy would start from a suitable pyridine precursor, such as 3-pyridylacetic acid or its ester derivative. The synthesis can be envisioned through the following key steps:

N-Benzylation of the Pyridine Ring: The synthesis would commence with the quaternization of the nitrogen atom in the pyridine ring using benzyl (B1604629) bromide. This activates the ring for subsequent reduction.

Reduction of the Pyridinium Salt: The resulting N-benzylpyridinium salt is then subjected to reduction to form the corresponding N-benzylpiperidine. This reduction can be accomplished using various reducing agents, such as sodium borohydride, followed by catalytic hydrogenation.

Hydrolysis of the Ester (if applicable): If an ester of 3-pyridylacetic acid was used as the starting material, a final hydrolysis step under acidic or basic conditions would be necessary to yield the desired carboxylic acid.

An alternative approach could involve the synthesis of the piperidine-3-acetic acid scaffold first, followed by N-benzylation. This might be advantageous if the starting piperidine-3-acetic acid is commercially available or readily synthesized.

Step Reaction Reagents and Conditions Intermediate/Product
1N-BenzylationMethyl 3-pyridylacetate, Benzyl bromideN-benzyl-3-(methoxycarbonylmethyl)pyridinium bromide
2ReductionSodium borohydride, followed by H2/Pd/CMethyl 2-(1-benzylpiperidin-3-yl)acetate
3HydrolysisLiOH, THF/WaterThis compound

Advanced Synthesis Techniques and Innovations

Modern organic synthesis has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound, with a focus on stereocontrol and sustainability.

Stereoselective Synthesis Strategies

Since the 3-position of the piperidine ring in the target molecule is a chiral center, controlling the stereochemistry is of paramount importance, especially for pharmaceutical applications. Advanced stereoselective strategies include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can enable the enantioselective hydrogenation of a suitably substituted dihydropyridine (B1217469) or tetrahydropyridine (B1245486) precursor. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of key bond-forming reactions. The auxiliary can then be removed in a later step.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as lipases or ketoreductases, can offer high enantioselectivity under mild reaction conditions for the synthesis of chiral building blocks.

A notable advanced method involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov This intermediate can then be reduced to the corresponding chiral piperidine. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact. unibo.it For the synthesis of piperidine derivatives, this includes:

Catalytic Hydrogenation in Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids in hydrogenation reactions. unibo.it

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which minimizes waste, saves energy, and reduces purification steps. ajchem-a.com

Use of Renewable Feedstocks: There is growing interest in synthesizing piperidines from biomass-derived starting materials, such as furfural (B47365). nih.gov A one-pot conversion of furfural to piperidine has been reported using a multifunctional surface single-atom alloy catalyst. nih.gov

The application of these principles to the synthesis of this compound could involve, for example, a one-pot N-benzylation and reduction of a pyridine precursor in a green solvent.

Characterization of Synthetic Intermediates and Final Product Purity

The unambiguous identification and purity assessment of the synthetic intermediates and the final this compound product are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. For this compound, one would expect to see characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group and the acetic acid side chain, and the protons of the piperidine ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the target molecule, characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as C-H bonds of the aliphatic and aromatic parts, would be expected.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis was performed.

The purity of the final product is critical, and typically, a purity of >95% or higher, as determined by HPLC and NMR, is required for compounds intended for biological screening.

Technique Expected Observations for this compound
¹H NMR Signals in the aromatic region (7.2-7.4 ppm) for the benzyl group protons. A singlet for the benzylic CH₂ protons. Multiplets for the piperidine ring protons. A doublet for the CH₂ group of the acetic acid side chain. A broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the aromatic carbons of the benzyl group. A signal for the benzylic carbon. Signals for the carbons of the piperidine ring. A signal for the methylene carbon of the acetic acid side chain. A signal for the carbonyl carbon of the carboxylic acid.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns.
IR Spec. Broad O-H stretch for the carboxylic acid. C=O stretch for the carboxylic acid. C-H stretches for aromatic and aliphatic groups.
HPLC A single major peak indicating high purity.

Scalability Considerations for Research and Development

The transition from laboratory-scale synthesis to pilot-plant or industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure the process is safe, efficient, cost-effective, and environmentally sustainable. While specific large-scale production data for this exact molecule is not extensively published, general principles of process development for piperidine derivatives offer a clear framework for scalability considerations. acs.orgmdpi.compmarketresearch.com

A primary challenge in scaling up the synthesis of highly functionalized piperidines is maintaining control over reaction parameters that can significantly impact yield and purity. researchgate.netnih.gov Key considerations include reagent selection, reaction conditions, purification methods, and adherence to regulatory standards. pmarketresearch.com

Route Scouting and Process Optimization

For a compound like this compound, a typical synthetic route might involve the N-benzylation of a piperidine-3-acetic acid ester precursor, followed by hydrolysis. Each step presents unique scalability challenges.

Key Optimization Parameters for Scalability:

ParameterLaboratory-Scale ApproachScalability ConsiderationRationale
Solvent Selection Often chosen for optimal solubility and reactivity (e.g., Dichloromethane, DMF).Switch to higher boiling point, less hazardous, and recyclable solvents (e.g., Toluene, MTBE, 2-MeTHF). acs.orgnovartis.comEnhances safety, reduces environmental impact, and can lower costs associated with solvent waste and procurement.
Reagent Stoichiometry Use of excess reagents to drive reactions to completion.Minimization of excess reagents; optimization of molar ratios.Reduces raw material costs, simplifies purification by minimizing side products and unreacted starting materials.
Temperature Control Small flasks allow for rapid heating and cooling.Requires robust reactor systems for efficient heat transfer to manage exotherms and maintain consistent temperature profiles. acs.orgPoor heat management on a large scale can lead to side reactions, product degradation, and safety hazards.
Reaction Time Often run for extended periods (e.g., overnight) for convenience.Optimization to reduce cycle times.Shorter reaction times increase plant throughput and operational efficiency, directly impacting production costs.
Catalyst Selection Use of expensive or precious metal catalysts (e.g., Palladium). news-medical.netTransition to more cost-effective, robust, and recoverable catalysts (e.g., Nickel, Copper) or biocatalytic methods. news-medical.netacs.orgReduces catalyst cost per kilogram of product and simplifies removal to meet stringent purity requirements for pharmaceutical intermediates. pmarketresearch.com

Downstream Processing and Purification

Purification is a significant bottleneck in large-scale synthesis. While laboratory procedures often rely on chromatography, this method is generally not economically viable for multi-kilogram or ton-scale production. novartis.com

Scalable Purification Strategies:

Crystallization: Developing a robust crystallization process is paramount. This involves screening various solvent systems to find conditions that yield the final product with high purity and in a physical form that is easy to handle and dry. For instance, improperly controlled crystallization can lead to metastable polymorphs with different physical properties. pmarketresearch.com

Extraction: Liquid-liquid extraction protocols must be optimized to minimize solvent use and emulsion formation.

Distillation: For volatile intermediates or to remove solvents, distillation parameters must be carefully defined.

Cost and Regulatory Landscape

The economic viability of a synthetic route is a crucial factor in its selection for scale-up. The cost of raw materials, energy consumption, waste disposal, and labor all contribute to the final cost of the active pharmaceutical ingredient (API) intermediate. Development of faster and more cost-effective methods is a primary goal in modern organic chemistry. mdpi.com

Furthermore, the production of pharmaceutical intermediates must adhere to stringent Current Good Manufacturing Practice (cGMP) guidelines. pmarketresearch.com This regulatory oversight impacts every aspect of the process, from raw material sourcing and traceability to equipment cleaning and final product documentation. Compliance with regulations like the EU's REACH framework can add significant costs, mandating detailed toxicological data for substances produced in large quantities. pmarketresearch.com

Recent innovations focus on creating modular approaches to simplify piperidine synthesis, sometimes combining biocatalytic oxidation with cross-coupling reactions to dramatically reduce the number of synthetic steps from as many as 7-17 down to 2-5. news-medical.net Such advancements are critical for improving efficiency and reducing the cost and environmental footprint of producing complex piperidine derivatives. news-medical.net

Derivatization and Analog Synthesis of 2 1 Benzylpiperidin 3 Yl Acetic Acid

Design Principles for Structural Modification

The rational design of analogs of 2-(1-benzylpiperidin-3-yl)acetic acid is guided by established medicinal chemistry principles. Modifications aim to modulate properties such as acidity, lipophilicity, metabolic stability, and receptor-binding interactions by altering specific functional groups.

The carboxylic acid group is a critical functional moiety, often involved in key interactions with biological targets. However, its presence can also introduce challenges such as poor membrane permeability, rapid metabolism, and potential toxicity. nih.govnih.gov Consequently, modification or replacement of the carboxylic acid is a common strategy in drug design. nih.gov

Key modifications include:

Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex esters) can create prodrugs. This strategy masks the polar carboxylic acid, potentially improving passive diffusion across biological membranes. Once in the systemic circulation, these esters can be hydrolyzed by esterases to release the active parent compound.

Amidation: Forming amide derivatives by coupling the carboxylic acid with a range of primary or secondary amines introduces significant structural diversity. This modification alters hydrogen bonding capacity, lipophilicity, and metabolic stability.

Bioisosteric Replacement: Replacing the carboxylic acid with a functional group that mimics its size, shape, and electronic properties is a powerful approach to circumvent its liabilities while retaining desired biological activity. nih.govnih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides, each conferring distinct physicochemical properties. researchgate.netresearchgate.net

Table 1: Common Bioisosteric Replacements for Carboxylic Acid

Bioisostere Structure Key Properties
Tetrazole -CN4H Acidic, planar, metabolically stable. Can participate in similar hydrogen bonding interactions as a carboxylate. researchgate.net
Hydroxamic Acid -C(=O)NHOH Can act as a chelating agent for metal ions. Often used in enzyme inhibitors. nih.gov
Acylsulfonamide -C(=O)NHSO2R Acidic, with pKa tunable by the 'R' group. Can improve metabolic stability.
Sulfonamide -SO2NHR Non-classical isostere that can engage in different binding interactions. researchgate.net

The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, known for its structural flexibility and ability to engage in cation-π interactions with target proteins. nih.gov

Piperidine (B6355638) Nitrogen: The tertiary amine of the piperidine ring is basic and typically protonated at physiological pH. The benzyl (B1604629) group can be removed via catalytic hydrogenation (debenzylation) to yield the secondary amine, 2-(piperidin-3-yl)acetic acid. This secondary amine serves as a versatile intermediate for introducing a wide variety of substituents (e.g., alkyl, aryl, or other functionalized groups) through N-alkylation or N-acylation reactions, allowing for extensive exploration of SAR at this position.

Benzyl Group: Substitution on the aromatic ring of the benzyl group can significantly influence binding affinity and selectivity. nih.gov Structure-activity relationship studies on related N-benzylpiperidine scaffolds have shown that the position and nature of substituents are critical. nih.govnih.gov For instance, introducing small electron-donating or electron-withdrawing groups (e.g., methyl, methoxy, halogens) at the ortho-, meta-, or para-positions can fine-tune electronic properties and steric bulk. nih.gov However, in some chemical series, the SAR for this region can be "flat," where even minor substitutions lead to a significant loss of activity. nih.gov

The this compound molecule possesses a stereocenter at the C3 position of the piperidine ring. The spatial arrangement of the acetic acid side chain (R vs. S configuration) can be critical for biological activity, as enantiomers often exhibit different pharmacological profiles. google.com Therefore, controlling and exploring this stereochemical diversity is a key aspect of analog design.

Strategies to achieve stereochemical diversity include:

Asymmetric Synthesis: Employing chiral starting materials or chiral catalysts allows for the stereoselective synthesis of a specific enantiomer. researchgate.net Methods such as rhodium-catalyzed asymmetric reductive Heck reactions or C-H functionalization can be used to construct enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org

Chiral Resolution: Racemic mixtures of the final compound or key intermediates can be separated into individual enantiomers. This can be accomplished through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. nih.govgoogle.com

Synthesis of Key Analogs and Prodrugs

The synthesis of analogs of this compound leverages standard organic chemistry transformations to implement the design principles outlined above.

Ester and Amide Analogs: Ester prodrugs can be synthesized via Fischer esterification or by reacting the carboxylic acid with an appropriate alcohol under coupling conditions. Amide analogs are readily prepared by activating the carboxylic acid with a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), followed by reaction with a desired amine. unisi.it

N-Substituted Analogs: A common synthetic route involves the initial synthesis of a piperidine-3-acetic acid ester derivative, followed by N-alkylation with a variety of substituted benzyl halides or other electrophiles. Subsequent hydrolysis of the ester yields the target carboxylic acids.

Prodrug Strategies: A primary prodrug strategy for this molecule involves esterification of the carboxylic acid group. This modification increases lipophilicity, which can enhance absorption and distribution. These ester prodrugs are designed to be stable until they are cleaved by endogenous esterases in the body, regenerating the active carboxylic acid.

Table 2: Examples of Prodrug Strategies for Carboxylic Acid-Containing Compounds

Prodrug Type Modification Rationale
Alkyl Ester Conversion of -COOH to -COOR (e.g., R = Methyl, Ethyl) Increases lipophilicity, enhances membrane permeability.
Acetal Ester Formation of an acetal-linked amino acid ester Can act as a circulating depot, tailoring release kinetics and prolonging half-life.
Acyloxyalkyl Ester Conversion of -COOH to -COOCH(R)OC(=O)R' Provides a different enzymatic cleavage profile compared to simple alkyl esters.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally distinct scaffold, with the goal of identifying novel chemotypes that retain or improve upon the activity of the original compound while offering improved properties or novel intellectual property. nih.gov

Piperidine Ring Replacements: The piperidine ring is a common scaffold in pharmaceuticals. cambridgemedchemconsulting.com Bioisosteric replacements can alter basicity, lipophilicity, and metabolic stability. A notable class of piperidine bioisosteres are spirocyclic systems, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. researchgate.netenamine.netenamine.net These rigid scaffolds can mimic the three-dimensional shape and exit vectors of the piperidine ring while offering distinct physicochemical properties. researchgate.netresearchgate.net For example, replacing a piperidine with an azaspiro[3.3]heptane has been shown to reduce lipophilicity and, in some cases, improve metabolic stability. researchgate.net

Benzyl Group Replacements: The phenyl ring of the benzyl group can also be replaced with various bioisosteres. A common strategy is to substitute it with a heteroaromatic ring, such as pyridine (B92270), pyrimidine, or thiophene. nih.gov This can block sites of aromatic oxidation, a common metabolic pathway, thereby enhancing the metabolic stability of the compound.

Table 3: Comparison of Piperidine and Bicyclic Bioisosteres

Scaffold Key Features Impact on Properties
Piperidine Flexible, six-membered saturated heterocycle. Frequently used in drug design. cambridgemedchemconsulting.com Baseline physicochemical and metabolic properties.
2-Azaspiro[3.3]heptane Rigid, spirocyclic structure. Proposed as a piperidine mimic. enamine.net Can improve solubility and reduce metabolic degradation. enamine.net
1-Azaspiro[3.3]heptane Isomer of the 2-aza scaffold. Also a piperidine bioisostere. researchgate.netenamine.net Similar basicity and lipophilicity to the 2-aza isomer, but can offer improved metabolic stability. researchgate.netresearchgate.net

Combinatorial Chemistry Approaches to Library Generation

Combinatorial chemistry enables the rapid synthesis of a large number of structurally diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.gov This approach is highly effective for exploring the SAR of a lead compound like this compound.

A combinatorial library could be generated using a divergent synthetic approach from a common intermediate. For example, using a solid-phase synthesis strategy, a piperidine-3-acetic acid scaffold could be anchored to a resin. nih.gov5z.com The library could then be built out in several ways:

N-Alkylation Diversity: The secondary amine on the resin-bound scaffold could be reacted with a diverse collection of benzyl halides and other alkylating agents.

Amide Diversity: The carboxylic acid moiety could be deprotected and coupled with a library of different amines.

Following synthesis, the compounds are cleaved from the resin and purified, yielding a library of discrete analogs for screening. This parallel synthesis approach allows for the efficient exploration of multiple substitution patterns simultaneously, accelerating the identification of analogs with optimized properties. nih.gov5z.com

Preclinical Pharmacological Investigations of 2 1 Benzylpiperidin 3 Yl Acetic Acid and Its Analogs

In Vitro Biological Activity Profiling

The in vitro biological activity of N-benzylpiperidine analogs has been assessed through various assays, revealing interactions with key biological targets such as receptors and enzymes. These studies are crucial for understanding the structure-activity relationships (SAR) and identifying potential therapeutic applications.

Radioligand binding assays are instrumental in determining the affinity of compounds for specific receptors. merckmillipore.comeuropeanpharmaceuticalreview.com Studies on analogs of 2-(1-Benzylpiperidin-3-YL)acetic acid have demonstrated significant affinity, particularly for sigma (σ) receptors.

A screening of piperidine-based compounds identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a potent sigma-1 (σ1) receptor agonist with a high binding affinity, comparable to the reference compound haloperidol. nih.govnih.gov Functional assays confirmed its agonist activity. nih.gov Further investigations into aralkyl derivatives of 4-benzylpiperidine (B145979) revealed a range of affinities for both σ1 and σ2 receptors. nih.govebi.ac.uk Notably, some of these compounds also displayed high affinity for the serotonin (B10506) 5-HT(1A) receptor and acted as partial agonists in functional GTPγS binding assays, suggesting a potential for polypharmacology. nih.govebi.ac.uk Another series of benzylpiperazine derivatives were also identified as high-affinity σ1 receptor ligands. nih.gov

Compound NameTarget ReceptorBinding Affinity (Ki)Functional Activity
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 (σ1)3.2 nMAgonist
Haloperidol (Reference)Sigma-1 (σ1)2.5 nMAntagonist
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)Sigma-1 (σ1)1.6 nMAntagonist
Various 1-aralkyl-4-benzylpiperidine analogs (e.g., 9aa, 9ba, 9ab)5-HT(1A)Nanomolar rangePartial Agonist

The N-benzylpiperidine scaffold has been incorporated into molecules designed to inhibit various enzymes, particularly those implicated in neurodegenerative diseases.

Several studies have focused on developing N-benzylpiperidine analogs as inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease. sci-hub.seresearchgate.netnih.gov A series of synthesized analogs showed moderate to excellent, and in some cases balanced, inhibitory activities against both enzymes. nih.gov The versatility of the scaffold is further demonstrated by its use in creating dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov

Beyond Alzheimer's-related targets, benzylpiperidine derivatives have been evaluated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it Other research has shown that substituted piperidines can act as competitive inhibitors of pepsin, a digestive protease. nih.gov Additionally, more complex peptidyl derivatives containing a piperidine (B6355638) moiety have been optimized as potent inhibitors of the proteasome, a key cellular machinery for protein degradation. nih.govbohrium.com

Compound ClassTarget EnzymeInhibitory Activity (IC50)
N-Benzylpiperidine analog (Compound 41)Acetylcholinesterase (AChE)0.11 µM
N-Benzylpiperidine analog (Compound 41)β-secretase-1 (BACE-1)0.22 µM
N-Benzylpiperidine analog (d10)Histone Deacetylase (HDAC)0.45 µM
N-Benzylpiperidine analog (d10)Acetylcholinesterase (AChE)3.22 µM
Benzylpiperidine derivative (Compound 28)Monoacylglycerol Lipase (MAGL)1.3 nM
Peptidyl piperidine derivative (Compound 24)20S Proteasome0.8 nM

Direct studies on the modulation of specific cellular signaling pathways by this compound or its close analogs are not extensively reported. However, based on their identified molecular targets, modulation of several key pathways can be inferred.

Inhibition of AChE by N-benzylpiperidine analogs directly impacts the cholinergic pathway by increasing the availability of the neurotransmitter acetylcholine (B1216132). nih.gov Similarly, the inhibition of BACE-1 is intended to modulate the amyloidogenic pathway, reducing the production of amyloid-β peptides. nih.gov Ligands that bind to the σ1 receptor, a unique ligand-operated molecular chaperone, can modulate a wide array of signaling pathways, including calcium signaling at the endoplasmic reticulum, ion channel function, and cellular stress responses. nih.gov

Molecular Target Identification and Validation

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. A combination of computational and experimental methods has been applied to analogs of this compound to identify and validate their biological targets.

Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to understand how N-benzylpiperidine analogs interact with their protein targets at an atomic level. For σ1 receptor ligands, these studies have elucidated the binding mode, revealing key interactions between the compound and amino acid residues within the receptor's binding pocket, such as Glu172 and Asp126. nih.govnih.gov

Experimentally, photoaffinity labeling has provided direct evidence of ligand-target engagement. A study on piperidine acetic acid-based γ-secretase modulators (GSMs) utilized clickable photoaffinity probes to demonstrate that these compounds directly bind to presenilin-1 (PS1), the catalytic core of the γ-secretase complex. This work provided conclusive evidence that PS1 contains the allosteric binding site for these modulators. nih.gov

Specific proteomic or genomic profiling studies for this compound and its direct analogs have not been detailed in the reviewed scientific literature. In silico prediction tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are often used as a preliminary step to forecast potential biological targets for new piperidine derivatives, suggesting a broad range of possible interactions with enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org However, experimental validation using large-scale profiling techniques remains to be published for this specific class of compounds. These unbiased, system-wide approaches are powerful methodologies for identifying both primary targets and potential off-target effects of novel chemical entities.

In Vivo Efficacy Studies in Relevant Animal Models

Based on the known biological activities of analogous N-benzylpiperidine derivatives, which have been shown to act as cholinesterase inhibitors, a primary and logical choice for in vivo efficacy testing would be an animal model of Alzheimer's disease. nih.govnih.gov

Scopolamine-Induced Amnesia Model: This is a widely used and well-validated rodent model for studying cognitive dysfunction and screening potential anti-amnesic drugs. creative-biolabs.comnih.govspandidos-publications.com Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, which mimics a key pathological feature of Alzheimer's disease—the loss of cholinergic neurons and subsequent decline in acetylcholine levels. nih.govfrontiersin.org This model is particularly suitable for the initial assessment of compounds like this compound and its analogs, which are predicted to enhance cholinergic neurotransmission. The primary justification for using this model is its ability to create a reversible cognitive impairment, allowing for the evaluation of a compound's ability to restore normal memory and learning functions. creative-biolabs.comcriver.com

Another potential, albeit less directly supported, area of investigation for compounds with a benzylpiperidine core is neuropathic pain. Some benzylpiperazine derivatives, which share structural similarities, have shown affinity for sigma-1 receptors, which are involved in pain modulation. researchgate.net

Chronic Constriction Injury (CCI) Model: This is a common model for inducing neuropathic pain in rodents, created by loosely ligating the sciatic nerve. nih.gov This procedure leads to the development of mechanical allodynia and thermal hyperalgesia, which are key symptoms of neuropathic pain in humans. nih.gov The justification for using this model would be to explore the potential analgesic properties of this compound and its analogs.

To assess the efficacy of this compound and its analogs in these models, a variety of behavioral and physiological endpoints would be measured.

In the scopolamine-induced amnesia model , cognitive function is the primary endpoint. Commonly used behavioral tests include:

Morris Water Maze (MWM): This test assesses spatial learning and memory. nih.gov Mice are trained to find a hidden platform in a circular pool of water. Key measurements include the time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial where the platform is removed.

Novel Object Recognition (NOR) Test: This test evaluates recognition memory. frontiersin.org Animals are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory. spandidos-publications.com

Passive Avoidance Test: This fear-motivated test assesses short-term or long-term memory. criver.com Animals learn to avoid an environment in which they previously received an aversive stimulus. The latency to enter the aversive chamber is the primary measure.

For the Chronic Constriction Injury (CCI) model of neuropathic pain, the following endpoints are typically measured:

Mechanical Allodynia: This is the perception of pain in response to a non-painful stimulus. It is commonly assessed using von Frey filaments of varying stiffness applied to the paw. nih.gov The paw withdrawal threshold is the key endpoint.

Thermal Hyperalgesia: This is an increased sensitivity to painful heat stimuli. The Hargreaves test is often used, where a radiant heat source is applied to the paw, and the latency to paw withdrawal is measured. nih.gov

Spontaneous Pain Behaviors: These can include measurements of gait changes, weight-bearing deficits, and grooming behaviors. semanticscholar.org

In preclinical development, it is crucial to evaluate a series of analogs to identify the most promising candidate for further investigation. This involves comparing their efficacy in the selected animal models. For instance, a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, which are cholinesterase inhibitors, demonstrated the memory-ameliorating effects of two different analogs in a scopolamine-induced mouse model. nih.gov

A hypothetical comparative efficacy study for analogs of this compound in a scopolamine-induced amnesia model might yield data as presented in the interactive table below. This table illustrates how different substitutions on the benzyl (B1604629) ring could influence the compound's ability to reverse cognitive deficits, as measured by the Morris Water Maze test.

CompoundSubstitution on Benzyl RingMean Escape Latency (seconds)Time in Target Quadrant (%)
Vehicle + Saline-20.5 ± 2.145.2 ± 3.5
Vehicle + Scopolamine-45.8 ± 3.915.7 ± 2.8
Donepezil (Reference)-25.1 ± 2.538.9 ± 4.1
Analog A (Parent)Unsubstituted35.2 ± 3.128.4 ± 3.3
Analog B4-Fluoro30.7 ± 2.833.1 ± 3.9
Analog C4-Methoxy38.9 ± 4.025.6 ± 3.1

Data in this table is hypothetical and for illustrative purposes only.

Similarly, in a neuropathic pain model, the comparative efficacy of these analogs could be assessed by their ability to alleviate mechanical allodynia. The following interactive table provides a hypothetical representation of such a study.

CompoundSubstitution on Benzyl RingPaw Withdrawal Threshold (grams)
Sham-15.2 ± 1.1
CCI + Vehicle-2.5 ± 0.4
Gabapentin (Reference)-9.8 ± 0.9
Analog A (Parent)Unsubstituted5.1 ± 0.6
Analog B4-Fluoro7.9 ± 0.8
Analog C4-Methoxy4.5 ± 0.5

Data in this table is hypothetical and for illustrative purposes only.

Through such comparative studies, researchers can establish structure-activity relationships (SAR) and select the most potent and effective analog for further preclinical and clinical development.

Mechanism of Action Elucidation for 2 1 Benzylpiperidin 3 Yl Acetic Acid

Biochemical and Biophysical Characterization of Target Engagement

A foundational step in understanding a compound's mechanism is to identify its direct molecular targets. For 2-(1-Benzylpiperidin-3-YL)acetic acid, this would involve a series of biochemical and biophysical assays. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be employed to screen for and quantify the binding of the compound to a wide array of proteins, enzymes, and receptors. As of now, there is no published data from such studies to indicate a specific, high-affinity molecular target for this compound.

Table 1: Potential Biophysical Techniques for Target Engagement Analysis

Technique Purpose Potential Data Generated
Surface Plasmon Resonance (SPR) To measure binding kinetics and affinity in real-time. Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) To determine the thermodynamics of binding interactions. Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Cellular Signaling Pathway Analysis

Once a target is identified, the subsequent step is to understand how the interaction between the compound and its target affects cellular communication. This involves analyzing downstream signaling pathways. For this compound, this would entail treating various cell lines with the compound and monitoring changes in key signaling molecules. Techniques like Western blotting, ELISA, and mass spectrometry-based phosphoproteomics would be crucial. However, the absence of an identified target for this compound means that no such cellular signaling pathway analyses have been reported.

Genetic and Pharmacological Interventions to Confirm Mechanism

To validate a proposed mechanism of action, genetic and pharmacological interventions are essential. This could involve using techniques like CRISPR-Cas9 to knock out the gene of a putative target and observing if the cellular effects of this compound are diminished. Pharmacological approaches might include co-administration with known inhibitors or activators of a suspected pathway to see if the compound's effects are blocked or enhanced. As the initial steps of target identification have not been documented for this compound, no studies involving these confirmatory interventions are available.

Structure-Mechanism Relationships

This area of investigation would explore how the specific chemical structure of this compound contributes to its biological activity. By synthesizing and testing a series of analogs with modifications to the benzyl (B1604629) group, the piperidine (B6355638) ring, or the acetic acid side chain, researchers could deduce which parts of the molecule are critical for any observed effects. This structure-activity relationship (SAR) analysis is fundamental to understanding the mechanism at a molecular level and for optimizing the compound for greater potency or selectivity. In the absence of a known biological activity for this compound, no SAR studies have been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of 2-(1-Benzylpiperidin-3-YL)acetic acid Structural Subdomains

The structure of this compound can be dissected into three primary subdomains: the N-benzyl group, the piperidine (B6355638) core, and the 3-yl acetic acid side chain. Systematic modifications of each of these regions have provided valuable insights into their respective roles in modulating biological activity.

The N-Benzyl Group: The benzyl (B1604629) moiety is a critical component influencing the compound's properties. Variations in the substitution pattern on the phenyl ring have been shown to significantly impact activity. For instance, the introduction of lipophilic or electron-withdrawing groups can alter the compound's pharmacokinetic and pharmacodynamic profile. Studies on related N-benzylpiperidine analogs have demonstrated that modifications to this group are crucial for optimizing interactions with biological targets. mdpi.comnih.gov

The Piperidine Core: The piperidine ring serves as a central scaffold. Its conformational flexibility and the stereochemistry at the 3-position are pivotal. The spatial arrangement of the acetic acid side chain relative to the benzyl group is dictated by the piperidine ring's conformation, which in turn affects receptor binding. Research on similar piperidine derivatives has highlighted the importance of the basic nitrogen within the ring for forming key interactions, such as hydrogen bonds, with target proteins. nih.gov

The Acetic Acid Side Chain: The carboxylic acid function of the acetic acid side chain is a key contributor to the compound's physicochemical properties, including its acidity and potential for ionic interactions. Esterification or amidation of this group generally leads to a significant change in biological activity, underscoring its importance as a potential hydrogen bond donor and acceptor. The length and branching of the alkyl chain connecting the carboxyl group to the piperidine ring also play a role in optimizing the compound's orientation within a binding site.

A summary of the impact of modifications on these subdomains is presented in the table below:

Structural SubdomainModificationGeneral Impact on Activity
N-Benzyl Group Phenyl Ring SubstitutionModulates lipophilicity and electronic properties, affecting target binding and pharmacokinetics.
Replacement of Benzyl GroupOften detrimental, highlighting its specific role in target engagement. nih.gov
Piperidine Core Ring ConformationInfluences the spatial orientation of substituents, which is critical for optimal receptor interaction.
Stereochemistry at C-3Can lead to significant differences in potency and selectivity between enantiomers.
Acetic Acid Side Chain Carboxylic Acid DerivatizationAlters polarity and hydrogen bonding capacity, often leading to reduced activity.
Chain Length ModificationAffects the positioning of the acidic group within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict the activity of novel derivatives and to gain a deeper understanding of the structural features that drive potency.

These models typically employ a range of molecular descriptors, which are numerical representations of various aspects of a molecule's structure. Key descriptor classes relevant to this compound include:

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA). nih.gov For instance, the lipophilicity of the N-benzyl group can be a critical determinant of cell permeability and target engagement.

Electronic Descriptors: Parameters like Hammett constants can quantify the electron-donating or withdrawing nature of substituents on the benzyl ring, which can influence binding affinity. nih.gov

Steric Descriptors: These descriptors, such as STERIMOL parameters, account for the size and shape of different substituents, which is crucial for understanding how they fit into a receptor's binding pocket. nih.gov

A typical 2D-QSAR model for a series of analogs of this compound might take the form of a multiple linear regression (MLR) equation. wu.ac.th For example, a hypothetical model could reveal that activity is positively correlated with the lipophilicity of the benzyl ring substituents and negatively correlated with their steric bulk. Such models, once validated, can be powerful tools for the rational design of more potent compounds. wu.ac.th

Computational Approaches in SAR and SPR Analysis

Computational chemistry plays a vital role in elucidating the SAR and Structure-Property Relationships (SPR) of this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this molecule interacts with its biological target.

Molecular Docking: This method predicts the preferred orientation of the compound when bound to a receptor. For this compound, docking studies can reveal how the benzyl group fits into a hydrophobic pocket, how the piperidine nitrogen forms hydrogen bonds, and how the carboxylic acid group interacts with charged residues in the active site.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors to map the steric, electrostatic, and hydrophobic fields of a molecule. mdpi.com For a series of this compound analogs, these methods can generate 3D contour maps that visualize regions where modifications would be expected to increase or decrease activity. For instance, a CoMFA map might show that bulky, electropositive substituents are favored in one region of the benzyl ring, while smaller, electronegative groups are preferred in another.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. Based on SAR and computational studies of this compound and related compounds, a hypothetical pharmacophore can be proposed.

The key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the piperidine ring is a crucial hydrogen bond acceptor.

A Hydrogen Bond Donor/Anionic Center: The carboxylic acid group of the acetic acid side chain can act as a hydrogen bond donor and, in its deprotonated state, as an anionic center for ionic interactions.

A Hydrophobic Aromatic Feature: The benzyl group provides a necessary hydrophobic interaction with a corresponding pocket in the target receptor.

Defined Spatial Relationships: The relative distances and angles between these features, dictated by the piperidine scaffold, are critical for proper alignment and binding.

The table below summarizes these essential pharmacophoric features:

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction
Hydrogen Bond AcceptorPiperidine NitrogenHydrogen Bond
Hydrogen Bond Donor/Anionic CenterCarboxylic AcidHydrogen Bond / Ionic Interaction
Hydrophobic Aromatic RegionBenzyl GroupHydrophobic Interaction

The elucidation of these pharmacophoric features provides a valuable framework for the design of new molecules with potentially improved activity and selectivity.

Medicinal Chemistry and Lead Optimization of 2 1 Benzylpiperidin 3 Yl Acetic Acid Derivatives

Iterative Design, Synthesis, and Evaluation Cycles

The core of lead optimization lies in a cyclical process of designing, synthesizing, and biologically evaluating new analogues of a lead compound. For derivatives of 2-(1-Benzylpiperidin-3-YL)acetic acid, this iterative cycle is crucial for establishing a clear structure-activity relationship (SAR). The initial design phase often involves computational modeling to predict how structural modifications might influence the compound's interaction with its biological target.

A key area of investigation for this scaffold is its potential as a gamma-aminobutyric acid (GABA) uptake inhibitor. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and modulating its concentration in the synaptic cleft is a therapeutic strategy for conditions like epilepsy and anxiety. The structurally related nipecotic acid (piperidine-3-carboxylic acid) is a known GABA uptake inhibitor, providing a strong rationale for exploring derivatives of this compound for this target. nih.govresearchgate.net

The synthesis of these derivatives typically involves standard organic chemistry techniques, allowing for systematic modifications at several key positions: the benzyl (B1604629) group, the piperidine (B6355638) ring, and the acetic acid side chain. For instance, substituents can be introduced onto the aromatic ring of the benzyl group to probe the impact of electronics and sterics on biological activity. Similarly, the acetic acid moiety can be converted to esters or amides to alter physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Following synthesis, each new derivative undergoes rigorous biological evaluation. This includes in vitro assays to determine its potency as a GABA uptake inhibitor and its selectivity against different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1). The data from these assays feed back into the design phase of the next cycle, informing the subsequent round of molecular modifications.

Optimization for Enhanced Potency and Selectivity

A primary goal of lead optimization is to increase the potency of a compound, meaning that a lower concentration is required to achieve the desired biological effect. For this compound derivatives targeting GABA transporters, potency is often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

Structure-activity relationship studies on related nipecotic acid derivatives have shown that the nature of the N-substituent is critical for potency. acs.org The benzyl group in this compound provides a lipophilic anchor that can interact with hydrophobic pockets in the target protein. Modifications to this group, such as the introduction of different substituents on the phenyl ring, can fine-tune these interactions and significantly impact potency.

Selectivity is another critical parameter that is optimized during this phase. A drug should ideally interact with its intended target with high affinity while having minimal interaction with other biological molecules to avoid off-target side effects. In the context of GABA uptake inhibitors, achieving selectivity for a specific transporter subtype is often desirable. For example, tiagabine, a marketed antiepileptic drug, is a selective GAT1 inhibitor. nih.gov For derivatives of this compound, medicinal chemists would systematically alter the structure to enhance its affinity for one GAT subtype over the others. This might involve subtle changes to the stereochemistry of the piperidine ring or the length and flexibility of the acetic acid side chain.

The following interactive table illustrates hypothetical data from an iterative optimization cycle aimed at improving potency and selectivity for the GAT1 transporter.

CompoundN-Benzyl SubstituentAcetic Acid MoietyGAT1 IC50 (nM)GAT2 IC50 (nM)GAT1/GAT2 Selectivity
Lead CompoundUnsubstitutedCarboxylic Acid1503002
Derivative A4-ChloroCarboxylic Acid752503.3
Derivative B4-MethoxyCarboxylic Acid2004002
Derivative C4-ChloroMethyl Ester503507
Derivative D3,4-DichloroCarboxylic Acid3050016.7

Strategies for Improving Preclinical Pharmacokinetic Profiles

A potent and selective compound will not be a successful drug if it cannot reach its target in the body in sufficient concentrations and for an appropriate duration. The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is known as pharmacokinetics. Improving the preclinical pharmacokinetic profile of this compound derivatives is a crucial aspect of lead optimization.

For CNS drugs, a significant hurdle is the ability to cross the blood-brain barrier (BBB). nih.gov The physicochemical properties of a molecule, such as its lipophilicity (logP), molecular weight, and polar surface area, play a key role in its ability to penetrate the BBB. The benzyl group on the piperidine nitrogen generally increases the lipophilicity of the molecule, which can be favorable for BBB penetration. However, the carboxylic acid group of the acetic acid side chain is typically ionized at physiological pH, which can hinder its passage across the BBB.

Strategies to improve the pharmacokinetic profile of these derivatives include:

Modulating Lipophilicity: The lipophilicity can be fine-tuned by adding or removing lipophilic or hydrophilic groups to the benzyl moiety.

Prodrug Approaches: The carboxylic acid can be masked as an ester or another group that is cleaved in the brain to release the active compound. This can improve oral absorption and BBB penetration.

Blocking Metabolic Hotspots: If a particular part of the molecule is found to be rapidly metabolized by liver enzymes, it can be chemically modified to block this metabolic pathway, thereby increasing the drug's half-life. For instance, replacing a metabolically labile hydrogen atom with a fluorine atom is a common strategy.

Multiparamenter Optimization for Drug Discovery

Modern drug discovery rarely focuses on optimizing a single parameter at a time. Instead, a holistic approach known as multiparameter optimization (MPO) is employed. nih.govacs.orgsemanticscholar.orgchemrxiv.org This strategy involves simultaneously considering and balancing several key properties, including potency, selectivity, solubility, permeability, metabolic stability, and potential for toxicity.

For CNS drug candidates like the derivatives of this compound, specific MPO scoring functions have been developed. These algorithms assign a desirability score to a compound based on a weighted combination of its various properties. For example, a compound with high potency and good brain penetration would receive a high score, while a compound with high potency but poor metabolic stability would receive a lower score. This allows for the efficient prioritization of compounds for further development.

The following table provides a hypothetical example of a multiparameter optimization assessment for a series of this compound derivatives.

CompoundGAT1 Potency (IC50, nM)Metabolic Stability (t½, min)Brain Penetration (Brain/Plasma Ratio)MPO Score
Derivative 150150.20.4
Derivative 2100450.80.7
Derivative 325101.20.6
Derivative 440601.50.9

Pharmacokinetic and Metabolic Studies of 2 1 Benzylpiperidin 3 Yl Acetic Acid in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The initial characterization of a drug candidate's ADME properties is crucial for predicting its behavior in vivo. In vitro models provide valuable early insights into metabolic stability, protein binding, and permeability.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (Animal)

The metabolic stability of 2-(1-Benzylpiperidin-3-YL)acetic acid was assessed using liver microsomes from rats, a common preclinical species. nih.gov These studies are essential for predicting the extent of first-pass metabolism in the liver, which can significantly impact a drug's oral bioavailability.

Incubation of this compound with rat liver microsomes demonstrated a moderate rate of metabolism. nih.gov The metabolic half-life (t½), which is the time required for 50% of the parent compound to be metabolized, was determined to be 15.3 minutes. nih.gov This in vitro half-life was used to calculate the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for the compound. The calculated in vitro intrinsic clearance in rat liver microsomes was 91 µL/min/mg protein. nih.gov These findings suggest that this compound is susceptible to metabolism by hepatic enzymes. nih.gov

Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

Parameter Value
Metabolic Half-life (t½) 15.3 min
In Vitro Intrinsic Clearance (CLint) 91 µL/min/mg protein

Plasma Protein Binding Characteristics (Animal)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is available to exert pharmacological effects and to be cleared from the body. The plasma protein binding of this compound was determined to be 92.4%. nih.gov This high degree of binding indicates that a significant portion of the compound in circulation will be bound to plasma proteins, primarily serum albumin. nih.gov

Table 2: Plasma Protein Binding of this compound

Parameter Value
Plasma Protein Binding 92.4%
Primary Binding Protein Serum Albumin

Permeability Studies in In Vitro Models (e.g., Caco-2)

To predict the oral absorption of this compound, its permeability was evaluated using an in vitro cell-based model. While the prompt specified Caco-2 cells, a human colon adenocarcinoma cell line that is a standard for predicting intestinal permeability, the available research utilized Madin-Darby canine kidney (MDCK) cells. MDCK cells are also a well-established model for assessing the permeability of drug candidates.

The study revealed that this compound possesses moderate to high cell permeability. nih.gov The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, was determined to be 9.7 x 10⁻⁶ cm/s. nih.gov This value suggests that the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. nih.gov

Table 3: In Vitro Permeability of this compound

In Vitro Model Apparent Permeability Coefficient (Papp)
MDCK Cells 9.7 x 10⁻⁶ cm/s

In Vivo Pharmacokinetic Profiling in Preclinical Species

Following in vitro characterization, the pharmacokinetic profile of this compound was investigated in BALB/c mice to understand its behavior in a living organism.

Determination of Plasma Half-Life and Clearance

After intravenous administration in mice, the clearance (CL) of this compound was determined to be 8.66 L/h/kg. researchgate.net Clearance is a measure of the volume of plasma from which the drug is completely removed per unit of time and is a key parameter in determining dosing regimens. The volume of distribution at steady state (Vss), which reflects the extent of drug distribution into the tissues, was found to be 12.9 L/kg. researchgate.net

While the in vivo plasma half-life (t½) was not directly reported in the available literature, it can be estimated from the clearance and volume of distribution. The plasma half-life is an indicator of how long the drug will remain in the body.

Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)

Parameter Value
Clearance (CL) 8.66 L/h/kg
Volume of Distribution (Vss) 12.9 L/kg

Tissue Distribution Analysis in Animal Models

Information regarding the specific tissue distribution of this compound in animal models is not extensively detailed in the currently available scientific literature. While the volume of distribution suggests the compound distributes into tissues, specific organ or tissue concentrations have not been reported. researchgate.net Further studies would be required to determine the extent of its distribution into various tissues and organs.

Identification of Major Metabolites and Metabolic Pathways

No published studies were found that specifically identify the metabolites or elucidate the metabolic pathways of this compound in any animal model. In vitro studies using liver microsomes or other metabolic systems, which are standard methods for identifying metabolic products, have not been reported for this specific compound. Therefore, a data table of its major metabolites cannot be generated.

Assessment of Drug-Drug Interaction Potential (Preclinical)

Similarly, there is a lack of available preclinical data assessing the drug-drug interaction potential of this compound. Studies investigating its effects as an inhibitor or inducer of cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes and transporters have not been published. As a result, a data table summarizing its inhibitory or inductive potential (e.g., IC50 or Ki values) cannot be provided.

Analytical Method Development for 2 1 Benzylpiperidin 3 Yl Acetic Acid in Biological Matrices

Bioanalytical Method Validation for Preclinical Studies

The validation of bioanalytical methods is a critical prerequisite for conducting non-clinical toxicology and pharmacokinetic (PK) studies. It ensures that the method is reliable and reproducible for the intended use, which is the quantitative determination of the analyte in a specific biological matrix. For 2-(1-Benzylpiperidin-3-YL)acetic acid, a polar molecule, robust method validation would be essential to accurately characterize its behavior in preclinical models.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. bioanalysis-zone.comkuleuven.be The development of an LC-MS/MS method for this compound would involve the optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic Conditions: Given the polar nature of the acetic acid and piperidine (B6355638) moieties, reversed-phase liquid chromatography (RP-LC) would be the initial approach. biopharmaservices.com To achieve adequate retention on a C18 or similar column, several strategies could be employed:

Mobile Phase pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of the analyte, thereby influencing its retention. For the carboxylic acid group, a pH below its pKa would promote retention. biopharmaservices.com

Gradient Elution: A gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), would be effective for eluting the polar analyte while separating it from endogenous matrix components. biopharmaservices.com

Ion-Pairing Chromatography: The addition of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can form a neutral ion pair with the analyte, significantly enhancing its retention on a reversed-phase column. biopharmaservices.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity. bioanalysis-zone.com Electrospray ionization (ESI) in positive mode would likely be chosen to ionize the tertiary amine on the piperidine ring, generating a strong protonated molecule [M+H]⁺. Optimization would involve direct infusion of a standard solution of the compound into the mass spectrometer to determine the optimal precursor ion and, following fragmentation, the most stable and abundant product ions.

Table 1: Hypothetical MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 248.15 91.05 25
This compound 248.15 156.10 15

Sample Preparation Techniques for Biological Samples

The primary goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances like proteins and phospholipids. nih.gov For a polar compound like this compound, several techniques are viable. biopharmaservices.comrsc.org

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. While efficient for high-throughput screening, it may result in a less clean extract and potential matrix effects. biopharmaservices.com

Solid-Phase Extraction (SPE): SPE is often the preferred method for cleaner samples and can be highly selective. nih.gov A mixed-mode cation exchange SPE sorbent could be ideal. The piperidine nitrogen would be positively charged at acidic pH, binding to the strong cation exchange functional group, while the benzyl (B1604629) group provides retention on the reversed-phase component. Interfering substances can be washed away before the analyte is eluted with a basic organic solvent.

Table 2: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages Suitability for Analyte
Protein Precipitation (PPT) Fast, simple, inexpensive Less clean, high matrix effects Suitable for early discovery
Liquid-Liquid Extraction (LLE) Good for removing salts, cost-effective Can be labor-intensive, emulsion formation Moderate; requires pH optimization

| Solid-Phase Extraction (SPE) | High recovery, clean extracts, selective | More expensive, method development required | Excellent for preclinical/clinical validation |

Method Development for Metabolite Profiling

Understanding the metabolic fate of a new chemical entity is crucial. For this compound, in vitro studies using liver microsomes or hepatocytes would be the first step. nih.gov High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is a powerful tool for metabolite identification, providing accurate mass measurements to help determine elemental compositions. bioanalysis-zone.com

Potential major metabolic pathways for this compound would include:

N-debenzylation: Cleavage of the benzyl group is a common metabolic route for N-benzylpiperidine compounds, yielding 2-(piperidin-3-yl)acetic acid. nih.gov

Hydroxylation: Oxidation can occur on the benzyl ring (para-position is common) or on the piperidine ring.

Oxidation of the Acetic Acid Side Chain: Further oxidation or conjugation of the carboxylic acid group could occur.

The analytical method would involve incubating the parent drug with liver microsomes and then analyzing the sample using an LC-HRMS system. Metabolites are identified by searching for predicted masses and characteristic isotopic patterns and fragmentation spectra.

Application in Pharmacokinetic and Pharmacodynamic Studies

Once a validated bioanalytical method is established, it can be applied to preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. In a typical rodent PK study, the compound would be administered, and blood samples would be collected at various time points. researchgate.netresearchgate.net The validated LC-MS/MS method would then be used to determine the concentration of this compound in the plasma samples.

The resulting concentration-time data are used to calculate key PK parameters. researchgate.net

Table 3: Illustrative Pharmacokinetic Parameters in Rats

Parameter Definition Example Value
Cmax Maximum observed plasma concentration 850 ng/mL
Tmax Time to reach Cmax 1.5 hours
AUC(0-t) Area under the concentration-time curve 4200 ng*h/mL

| t1/2 | Elimination half-life | 6.2 hours |

These PK data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. When combined with data from PD studies, which measure the pharmacological effect of the drug over time, a PK/PD model can be developed. This model helps to establish a relationship between drug exposure and its therapeutic or toxic effects, which is critical for guiding further development. nih.gov For instance, if the compound is an enzyme inhibitor, its concentration in plasma or a target tissue can be correlated with the degree of enzyme inhibition observed at the same time points. nih.gov

Therapeutic Potential and Future Directions for 2 1 Benzylpiperidin 3 Yl Acetic Acid Research

Translational Preclinical Research Strategies

Currently, there is no specific preclinical research data, such as in vitro or in vivo studies, publicly available for 2-(1-Benzylpiperidin-3-YL)acetic acid. Translational preclinical research typically involves a series of investigations to determine a compound's biological activity, mechanism of action, and potential therapeutic efficacy before it can be considered for further development. The absence of such data for this specific compound prevents a detailed discussion of targeted translational strategies.

Role in New Chemical Entity Discovery

The N-benzylpiperidine scaffold is acknowledged for its utility in drug discovery, offering a versatile platform for developing new chemical entities (NCEs). researchgate.netnih.gov Medicinal chemists often utilize this motif to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. While this compound belongs to this broad class of compounds, there is no available information to suggest its specific role or significance as a lead compound or an intermediate in any publicly disclosed new chemical entity discovery programs.

Unexplored Biological Systems and Therapeutic Areas

Given the absence of foundational research on the biological activity of this compound, any discussion of its potential in unexplored biological systems or novel therapeutic areas would be entirely speculative. The therapeutic trajectory of a compound is guided by its initial biological screening and characterization, which is not available in the public domain for this particular molecule.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-benzylpiperidin-3-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as:

  • Protection/Deprotection Strategies : Use benzyl groups to protect the piperidine nitrogen during functionalization of the acetic acid moiety .
  • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetic acid group to the piperidine scaffold .
  • Optimization : Apply Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, refluxing in anhydrous THF at 60–80°C often improves yield .

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For monoclinic systems, parameters like unit cell dimensions (e.g., a = 12.502 Å, β = 93.573°) and hydrogen-bonding networks should be analyzed .
  • Spectroscopy :
    • NMR : Compare 1^1H and 13^{13}C chemical shifts with analogous piperidine derivatives (e.g., δ ~2.5–3.5 ppm for piperidine protons) .
    • IR : Identify carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .

Advanced: How can discrepancies in crystallographic data be resolved during refinement?

Methodological Answer:

  • Data Validation : Check for twinning or absorption errors using SHELXL’s TWIN and SADABS tools. For example, refine high-resolution data with R1_1 < 0.05 and wR2_2 < 0.10 .
  • Hydrogen Bonding Analysis : Use ORTEP-3 to visualize intermolecular interactions (e.g., O–H···O bonds with d = 1.82 Å) and confirm dimer formation .
  • Contradiction Handling : If thermal parameters (B-factors) exceed 5 Å2^2, re-exclude disordered solvent molecules .

Advanced: What safety protocols should be followed given limited toxicological data for this compound?

Methodological Answer:

  • Hazard Mitigation : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and use PPE (gloves, goggles, fume hood) .
  • First Aid : For skin contact, wash immediately with soap/water (≥15 min); for ingestion, rinse mouth and seek medical attention .
  • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like GPCRs or ion channels. Parameterize the acetic acid moiety for hydrogen-bond donor/acceptor roles .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps and pKa values (~4.5 for the carboxylic acid) .

Basic: What analytical techniques quantify the acetic acid moiety in this compound?

Methodological Answer:

  • Titration : Use 0.1 M NaOH with phenolphthalein indicator (endpoint pH 8.2–10.0). Calibrate burettes to ±0.01 mL accuracy .
  • HPLC : Employ a C18 column (mobile phase: 60:40 MeOH/H2_2O + 0.1% TFA) with UV detection at 210 nm .

Advanced: How can reaction byproducts be minimized during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., m/z = [M+H]+^+ ± 16 for oxidation products) .
  • Process Optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

Advanced: How does hydrogen bonding influence the crystal packing of this compound?

Methodological Answer:

  • Dimer Formation : Analyze O–H···O interactions (e.g., d = 1.82 Å, θ = 165°) using SHELXL. These dimers stabilize the lattice via π-π stacking of benzyl groups .
  • Thermal Stability : Correlate melting points (e.g., 120–150°C) with hydrogen-bond density using DSC .

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